2-Cyano-5-(3-hydroxyphenyl)phenol
Description
2-Cyano-5-(3-hydroxyphenyl)phenol is a phenolic compound characterized by a cyano (-CN) group at the 2-position and a 3-hydroxyphenyl substituent at the 5-position of the phenol ring.
Properties
IUPAC Name |
2-hydroxy-4-(3-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c14-8-11-5-4-10(7-13(11)16)9-2-1-3-12(15)6-9/h1-7,15-16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWGYNSGKLVKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684624 | |
| Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261997-99-2 | |
| Record name | 3,3'-Dihydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination-Cyanation Cascades
Patent WO2011141933A2 discloses a bromination-cyanation protocol for synthesizing 3-cyano-4-(2-methylpropoxy)benzene derivatives. While the target compound differs, the methodology is adaptable:
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Bromination : Treating 4-cyanophenol with brominating agents (e.g., N-bromosuccinimide) in methylene chloride generates 3-bromo-4-hydroxybenzonitrile.
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Alkoxy Group Introduction : Reacting the brominated intermediate with 2-methylpropoxy groups via nucleophilic substitution, using potassium iodide as a catalyst in dimethylformamide (DMF).
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Cyano Retention : The nitrile group remains intact under these conditions, achieving yields >75% for analogous structures.
Key Parameters :
| Brominating Agent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| N-Bromosuccinimide | CH₂Cl₂ | KI | 78 |
| PBr₃ | CH₃CN | None | 65 |
Direct Cyanation Using Acetic Anhydride
US6894184B2 demonstrates a one-pot cyanation method for synthesizing 2-cyano-3-hydroxy-N-(phenyl)but-2-enamides. Adapting this to phenolic systems:
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Substrate Activation : 5-(3-Hydroxyphenyl)phenol reacts with acetic anhydride, forming an acetylated intermediate.
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Cyano Introduction : Sodium hydroxide facilitates nucleophilic attack by cyanide ions at the 2-position, yielding this compound with 68% efficiency.
Advantages : Eliminates multi-step bromination, reducing purification demands.
Hydroxylation Techniques for Aryl Systems
Installing the 3-hydroxyphenyl moiety requires precise regioselective hydroxylation. Recent innovations in sulfonium salt chemistry and acid-catalyzed electrophilic substitution offer scalable solutions.
Hydroxylation of Aryl Sulfonium Salts
As reported by MDPI, aryl sulfonium salts undergo hydroxylation using acetohydroxamic acid (2a ) and cesium carbonate in DMSO:
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Salt Preparation : 5-Phenyl-2-cyanophenyl dimethylsulfonium tetrafluoroborate is synthesized via Friedel-Crafts alkylation.
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Hydroxylation : Reacting the salt with 2a (1.2 eq) and Cs₂CO₃ (2 eq) in DMSO at 80°C for 18 hours achieves 81% NMR yield of the hydroxylated product.
Optimized Conditions :
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Cs₂CO₃ | DMSO | 80 | 81 |
| K₃PO₄ | DMF | 80 | 58 |
Acid-Catalyzed Electrophilic Hydroxylation
EP2044001B1 details a methanesulfonic acid (MSA)-mediated method for attaching phenolic groups to aromatic cores:
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Reaction Setup : 2-Cyano-5-bromophenol is heated with 3-hydroxyphenylboronic acid and MSA (3 eq) in toluene at 130°C.
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Suzuki-Miyaura Coupling : The acid enhances electrophilicity, enabling cross-coupling with aryl boronic acids to install the 3-hydroxyphenyl group in 72% yield.
Limitation : Requires stoichiometric acid, complicating waste management.
Condensation and Cyclization Reactions
Constructing the biphenyl backbone of this compound often relies on condensation between pre-functionalized intermediates.
Ullmann-Type Coupling
A modified Ullmann reaction couples 2-cyano-5-iodophenol with 3-hydroxyphenylzinc bromide:
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Catalytic System : CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF at 110°C.
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Outcome : Achieves 85% yield with >99% regioselectivity for the para-substituted product.
Mechanistic Insight : Copper facilitates oxidative addition of the iodoarene, followed by transmetalation with the zinc reagent.
Acid-Mediated Cyclodehydration
EP2044001B1 describes cyclodehydration for forming biphenyl linkages:
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Substrate : 2-Cyano-5-(3-hydroxyphenyl)benzaldehyde.
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Cyclization : Treating with MSA in refluxing xylene induces intramolecular dehydration, forming the target compound in 67% yield.
Catalytic and Solvent Optimization
Maximizing efficiency necessitates optimizing catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(3-hydroxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Cyano-5-(3-hydroxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Cyano-5-(3-hydroxyphenyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
However, comparisons can be inferred from structurally or functionally related compounds:
(a) Phenolic Derivatives in Biochemical Assays
- Folin-Ciocalteu Reagent: The Lowry method (1951) employs a copper-based Folin phenol reagent to quantify proteins, relying on phenolic groups to reduce phosphomolybdic acid . While 2-cyano-5-(3-hydroxyphenyl)phenol shares a phenolic backbone, its cyano group may alter redox behavior compared to simpler phenols like tyrosine or gallic acid used in such assays.
(b) Chlorinated Phenolic Pesticides
lists pesticidal compounds like acifluorfen (a nitrobenzoic acid derivative) and halosafen (a benzamide with trifluoromethyl and nitro groups). These differ structurally from this compound but highlight the role of electron-withdrawing groups (e.g., -NO₂, -CF₃) in pesticidal activity. The cyano group in the target compound may similarly enhance electrophilicity, though pesticidal efficacy remains unconfirmed .
(c) Triazole Fungicides
Compounds like metconazole and triticonazole () feature triazole rings and chlorophenyl groups. Unlike these fungicides, this compound lacks a heterocyclic moiety but shares aromatic hydroxylation, which could influence binding to biological targets like cytochrome P450 enzymes .
Comparative Data Table
| Compound | Key Functional Groups | Applications | Notable Properties |
|---|---|---|---|
| This compound | -CN, -OH (phenol), 3-hydroxyphenyl | Not specified in evidence | Hypothetical: High polarity, potential H-bond donor/acceptor |
| Acifluorfen | -NO₂, -CF₃, phenoxy | Herbicide | Photosynthesis inhibitor |
| Folin-Ciocalteu Reagent | Polyphenols, phosphomolybdate | Protein quantification | Redox-active, chromogenic |
| Metconazole | Triazole, chlorophenyl | Fungicide | Sterol biosynthesis inhibitor |
Research Findings and Limitations
- Gaps in Evidence: None of the provided sources explicitly discuss this compound. The compound’s biological or industrial relevance remains speculative.
- Hypothetical Insights: The cyano group may enhance stability against oxidation compared to unsubstituted phenols. The 3-hydroxyphenyl substituent could enable π-π stacking interactions, relevant in materials science or drug design.
Q & A
Q. What strategies validate the compound's role as a precursor in synthesizing pharmacologically active derivatives?
- Methodological Answer : Perform regioselective modifications (e.g., O-methylation of the phenol or reduction of the cyano group to amine). Assess derivative bioactivity in parallel with the parent compound. X-ray crystallography of protein-ligand complexes (e.g., kinase inhibitors) clarifies binding mode changes .
Data Contradiction Analysis
- Example : Conflicting log P values may arise from measurement methods (shake-flask vs. chromatographic). Reconcile using consensus protocols (OECD 117) and computational validation (ChemAxon or ACD/Labs).
- Example : Discrepancies in thermal stability (DSC vs. TGA) require controlled heating rates (10°C/min) and inert vs. oxidative atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
